N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Properties
CAS No. |
1251584-62-9 |
|---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.48 |
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-14-6-8-16(9-7-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3 |
InChI Key |
FEUYMUKLSMCEFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the sec-butyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine core enables substitution reactions at electron-deficient positions. For example, the 6-position of the pyrimidine ring (bearing the 4-methylphenyl group) can undergo further functionalization via displacement reactions.
| Reaction Type | Conditions | Reagents/Catalysts | Reference |
|---|---|---|---|
| Chlorination | POCl₃ in CH₂Cl₂, 60–80°C | Phosphoryl trichloride | |
| Amination | Microwave-assisted, 120°C | Piperazine derivatives |
Example : In a related synthesis, 6-chloronicotinonitrile reacted with Boc-piperazine under microwave conditions to yield substituted pyrimidine intermediates .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and urea-forming reactions. The sec-butyl carboxamide group is introduced via reaction with isocyanates.
| Reaction Type | Conditions | Reagents/Catalysts | Reference |
|---|---|---|---|
| Urea Formation | DCM, room temperature | sec-Butyl isocyanate, DIPEA | , |
| Boc Deprotection | TFA in CH₂Cl₂, 0°C to RT | Trifluoroacetic acid |
Example : Deprotection of Boc-piperazine intermediates with TFA followed by coupling with isocyanates generates the carboxamide group .
Reductive Amination and Alkylation
The secondary amine in the piperazine ring can undergo alkylation with electrophiles such as alkyl halides or carbonyl compounds.
| Reaction Type | Conditions | Reagents/Catalysts | Reference |
|---|---|---|---|
| Alkylation | DIPEA, CH₂Cl₂, RT | 2-Bromo-1-aryl ethanones | |
| Reductive Amination | H₂, Fe powder, MeOH/AcOH | Catalytic hydrogenation |
Example : Reaction of piperazine with 2-bromo-1-(4-isopropylphenyl)ethanone in the presence of DIPEA yielded analogs with ketone-linked substituents .
Hydrolysis and Oxidation Reactions
The carboxamide group is stable under basic conditions but may hydrolyze under strong acidic or enzymatic catalysis.
| Reaction Type | Conditions | Reagents/Catalysts | Reference |
|---|---|---|---|
| Hydrolysis | HCl (6N), reflux | Aqueous acid | |
| Oxidation | KMnO₄, H₂O, 60°C | Strong oxidizers | – |
Note : While hydrolysis is theoretically feasible, no direct experimental data exists for this compound.
Cross-Coupling Reactions
The pyrimidine and phenyl groups may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings for further derivatization.
| Reaction Type | Conditions | Reagents/Catalysts | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Aryl boronic acids |
Example : Patent data highlights palladium-catalyzed coupling reactions for introducing aryl groups to piperazine derivatives .
Key Stability Considerations
-
pH Sensitivity : The compound is stable in neutral to mildly acidic conditions but degrades under strong bases.
-
Thermal Stability : Decomposition observed above 200°C.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide is its role as an inhibitor of specific kinases, particularly ACK1 (also known as TNK2). ACK1 is involved in various cellular processes, including cell proliferation and survival.
- Case Study: A study demonstrated that related compounds effectively inhibited ACK1, leading to reduced phosphorylation of AKT and androgen receptors in cancer cells, suggesting potential for treating prostate cancer .
Antiviral Activity
The compound's structural characteristics may also lend themselves to antiviral applications. Research has indicated that pyrimidine derivatives can exhibit antiviral properties against several viruses.
- Case Study: A series of pyrimidine derivatives were tested for their efficacy against HIV-1, showing promising results with compounds that share structural similarities with this compound .
Anticancer Properties
The compound's ability to inhibit specific kinases positions it as a candidate for anticancer therapies. Kinase inhibitors have become a focal point in cancer treatment due to their role in regulating cell growth and survival.
- Case Study: Research involving similar compounds has shown that they can inhibit tumor growth in xenograft models by targeting kinase pathways critical for cancer progression .
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role as an inhibitor or activator in biochemical assays.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physical Properties
Key Observations :
- Heterocyclic Core: The target compound’s pyrimidine ring contrasts with quinazolinone (A3) or thienopyrimidine (Compound 6) cores, which influence electronic properties and binding interactions.
- Substituents : The 4-methylphenyl group on the pyrimidine ring may enhance lipophilicity compared to electron-withdrawing groups like trifluoromethyl (HTS035137) .
- Synthesis : Yields for analogous compounds range from 45–57%, with melting points exceeding 189°C for crystalline derivatives .
Pharmacological Activities
Key Observations :
- Receptor Selectivity : Piperazine-carboxamides with rigid aryl groups (e.g., 4-chlorophenyl in A6) often exhibit enhanced receptor binding, while sec-butyl substituents (target compound) may alter steric interactions .
- Metabolic Targeting: The pyrimidine-thieno hybrid in Compound 6 demonstrates activity under glucose starvation, suggesting the target compound’s pyrimidine group could similarly influence metabolic pathways .
Structural Insights from Crystallography and NMR
- Piperazine Conformation : X-ray studies (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) confirm chair conformations for piperazine rings, a feature likely conserved in the target compound .
- NMR Trends : Fluorine or chlorine substituents on the aryl group (A2–A6) produce distinct <sup>1</sup>H/<sup>13</sup>C NMR shifts, whereas the target compound’s 4-methylphenyl group would generate characteristic aromatic signals .
Biological Activity
N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{18}H_{24}N_{4}O
- Molecular Weight : 316.41 g/mol
- IUPAC Name : this compound
This compound features a piperazine core, which is often associated with various pharmacological activities, including anti-tumor, anti-inflammatory, and anti-infective properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. Inhibition of this pathway can lead to reduced proliferation of cancer cells and may enhance the efficacy of other therapeutic agents.
Biological Activity and Therapeutic Potential
-
Anticancer Activity :
- Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- A notable study demonstrated that certain piperazine derivatives exhibited IC50 values in the low micromolar range against multiple cancer types, suggesting strong anticancer potential .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, indicating potential use as an antibiotic agent .
- Specifically, derivatives have shown effectiveness against Mycobacterium tuberculosis, highlighting their relevance in treating bacterial infections .
-
Anti-inflammatory Effects :
- Compounds containing piperazine moieties have been reported to exhibit anti-inflammatory properties by modulating the immune response and inhibiting pro-inflammatory cytokines . This suggests that this compound may also be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study reported that derivatives with modifications on the piperazine ring showed enhanced selectivity for tumor cells over normal cells, indicating a promising therapeutic window for cancer treatment .
- Another research effort focused on synthesizing analogs of this compound to improve solubility and bioavailability while maintaining biological activity against target pathogens .
Q & A
Basic Research Questions
What synthetic strategies are recommended for synthesizing N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide?
Methodological Answer:
- Core Steps :
- Piperazine Ring Formation : Use ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) to construct the piperazine backbone .
- Pyrimidine Substitution : Introduce the 4-methylphenyl-pyrimidin-4-yl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling reactions) .
- Carboxamide Linkage : React the piperazine intermediate with sec-butyl isocyanate or a reactive carbonyl derivative (e.g., CDI-mediated coupling) .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical for isolating the final product .
Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1640–1680 cm⁻¹) .
Advanced Research Questions
How can researchers optimize low yields during the carboxamide coupling step?
Methodological Answer:
- Troubleshooting :
- Reagent Selection : Replace traditional coupling agents (e.g., EDC/HOBt) with CDI (1,1'-carbonyldiimidazole), which improves reactivity for sterically hindered amines .
- Solvent Effects : Use anhydrous THF or DMF to enhance solubility and reduce side reactions .
- Temperature Control : Perform reactions at 0–5°C to minimize decomposition .
- Yield Improvement : Pilot small-scale reactions with varying equivalents (1.2–2.0 eq) of sec-butylamine to identify stoichiometric balance .
How should discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved?
Methodological Answer:
- Stepwise Analysis :
- Case Example : In , unexpected fluorobutyl splitting was resolved via 19F NMR to confirm regioselectivity .
What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs, as piperazine-carboxamides often modulate these targets .
- Assay Design :
- Controls : Include reference inhibitors (e.g., imatinib for kinase assays) .
How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve target structures (e.g., from PDB) and optimize protonation states using MOE or Schrödinger .
- Ligand Parameterization : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP) .
- Pose Ranking : Use Glide SP/XP scoring to prioritize poses with hydrogen bonds to the piperazine nitrogen and pyrimidine ring .
- Validation : Compare with mutagenesis data (e.g., alanine scanning of binding pockets) .
Data Contradiction Analysis
Conflicting bioactivity results across similar derivatives: How to identify structure-activity relationships (SAR)?
Methodological Answer:
- SAR Strategies :
- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 4-fluorophenyl vs. 4-methylphenyl) or piperazine (e.g., tert-butyl vs. sec-butyl) groups .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical H-bond acceptors (e.g., pyrimidine N) and hydrophobic regions .
- Case Study : showed that 2,3-dichlorophenyl-substituted piperazines had higher D3 receptor affinity than methoxy derivatives .
Methodological Tables
Table 1: Representative Reaction Conditions from Evidence
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperazine alkylation | LiAlH4, THF, 0°C → RT | 56–82% | |
| Carboxamide coupling | CDI, DMF, 50°C | 28–54% | |
| Purification | Silica gel (EtOAc/hexane, 3:7) | N/A |
Table 2: Key NMR Shifts for Structural Confirmation
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| sec-butyl CH3 | 0.8–1.1 (t, J=7 Hz) | 20–22 |
| Pyrimidine C4-H | 8.5–9.0 (s) | 155–160 |
| Piperazine CH2 | 2.5–3.5 (m) | 45–55 |
| Carboxamide C=O | - | 165–170 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
